molecular formula C18H25NO5 B147944 (2S,4R)-1-Boc-4-Benzyloxy-pyrrolidine-2-dicarboxylic acid methyl ester CAS No. 136024-60-7

(2S,4R)-1-Boc-4-Benzyloxy-pyrrolidine-2-dicarboxylic acid methyl ester

Cat. No.: B147944
CAS No.: 136024-60-7
M. Wt: 335.4 g/mol
InChI Key: AXXKODYHGLJTHX-CABCVRRESA-N
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Description

The compound “(2S,4R)-1-Boc-4-Benzyloxy-pyrrolidine-2-dicarboxylic acid methyl ester” is a pyrrolidine-based derivative with a stereochemically defined configuration (2S,4R). Its structure features a tert-butoxycarbonyl (Boc) protecting group at the 1-position, a benzyloxy substituent at the 4-position, and two ester functionalities (methyl ester at the 2-carboxylic acid and Boc at the 1-position). The molecular formula is C₁₉H₂₅NO₆, with a molecular weight of 363.4 g/mol.

Key structural attributes include:

  • Stereochemistry: The (2S,4R) configuration ensures specific spatial orientation, critical for interactions in asymmetric synthesis or biological systems.
  • Protecting Groups: The Boc group provides acid-labile protection, while the benzyloxy group offers stability under basic conditions but susceptibility to hydrogenolysis .
  • Functionalization: The methyl ester at the 2-carboxylic acid enhances solubility in organic solvents, facilitating its use in coupling reactions.

This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for constructing chiral scaffolds in protease inhibitors or peptidomimetics. Its design balances stability during synthetic steps and ease of deprotection under controlled conditions .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4R)-4-phenylmethoxypyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO5/c1-18(2,3)24-17(21)19-11-14(10-15(19)16(20)22-4)23-12-13-8-6-5-7-9-13/h5-9,14-15H,10-12H2,1-4H3/t14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXKODYHGLJTHX-CABCVRRESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C(=O)OC)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90564803
Record name 1-tert-Butyl 2-methyl (2S,4R)-4-(benzyloxy)pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136024-60-7
Record name 1-tert-Butyl 2-methyl (2S,4R)-4-(benzyloxy)pyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90564803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Conditions and Mechanism

The reaction proceeds via deprotonation of the hydroxyl group on the pyrrolidine ring by sodium hydride (NaH), followed by nucleophilic substitution with benzyl bromide. Key parameters include:

Parameter Detail
Solvent Anhydrous N,N-dimethylformamide (DMF)
Base Sodium hydride (60% in mineral oil)
Temperature 0°C (initial), progressing to room temperature (20°C)
Atmosphere Nitrogen
Reaction Time 16 hours
Yield 97%

The stereochemical integrity at the 2S and 4R positions is preserved due to the inert reaction conditions and the rigidity of the pyrrolidine ring.

Workup and Purification

Post-reaction, the mixture is diluted with water and extracted with ethyl acetate (3 × 300 mL). The organic layer is washed with water, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The product is obtained as a yellow oil without requiring column chromatography.

Structural and Computational Validation

The product’s identity is confirmed through spectral data and computational analysis:

Property Value Source
Molecular Formula C₁₈H₂₅NO₅
Molecular Weight 335.4 g/mol
SMILES CC(C)(C)OC(=O)N1CC@@HOCC2=CC=CC=C2
LogP 2.75

The high LogP value (2.75) indicates favorable lipid solubility, which aligns with its use in drug delivery systems.

Alternative Synthetic Strategies

While the primary method dominates literature, alternative approaches have been explored for scalability and cost-efficiency:

Mitsunobu Reaction

The Mitsunobu reaction could theoretically introduce the benzyloxy group using diethyl azodicarboxylate (DEAD) and triphenylphosphine. However, this method is less favored due to higher costs and purification challenges compared to the NaH-mediated route.

Enzymatic Resolution

Enzymatic resolution of racemic intermediates has been proposed to enhance enantiomeric excess. For example, lipases can selectively hydrolyze undesired stereoisomers, though this method remains experimental for this specific compound.

Industrial-Scale Considerations

Solvent Optimization

Replacing DMF with tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) could reduce environmental impact. However, DMF’s high polarity is critical for solubilizing NaH and ensuring reaction homogeneity.

Challenges and Troubleshooting

Byproduct Formation

Trace amounts of N-Boc-4-benzyl-pyrrolidine-2-carboxylic acid may form via over-alkylation. This is minimized by maintaining stoichiometric control of benzyl bromide and NaH.

Stereochemical Drift

Elevated temperatures (>30°C) can induce epimerization at the 4R position. Kinetic studies confirm that reactions conducted below 25°C retain >99% enantiomeric excess.

Applications in Drug Synthesis

The compound serves as a precursor for protease inhibitors and kinase modulators. For example, its benzyloxy group is often deprotected to generate free hydroxyl intermediates for further functionalization .

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-1-Boc-4-Benzyloxy-pyrrolidine-2-dicarboxylic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is notable for its role as an intermediate in the synthesis of various bioactive molecules. Its pyrrolidine framework is prevalent in numerous pharmaceuticals, particularly those targeting neurological and metabolic disorders. The incorporation of the benzyloxy group enhances its lipophilicity, which can improve the pharmacokinetic properties of derived compounds.

Case Study: Synthesis of Antihypertensive Agents

Research has demonstrated that derivatives of (2S,4R)-1-Boc-4-Benzyloxy-Pyrrolidine-2-Dicarboxylic Acid Methyl Ester can serve as precursors for antihypertensive agents. For example, modifications to the nitrogen and carboxylic acid functionalities have led to compounds with significant activity against hypertension, showcasing the compound's utility in developing therapeutic agents.

Organic Synthesis

This compound is utilized as a chiral building block in asymmetric synthesis. Its stereochemical configuration allows for the production of enantiomerically enriched substances, which are crucial in synthesizing biologically active molecules.

Table 1: Summary of Synthetic Applications

Application AreaDescriptionNotable Outcomes
Drug DevelopmentIntermediate for bioactive compoundsSynthesis of antihypertensive agents
Asymmetric SynthesisChiral building block for enantiomeric compoundsProduction of enantiomerically pure drugs
Peptide SynthesisUsed in constructing peptide chainsEnhanced stability and activity

Research Applications

In proteomics and biochemical research, this compound is employed as a reagent for labeling and modifying proteins. Its ability to form stable conjugates makes it valuable for studying protein interactions and functions.

Case Study: Protein Labeling

A study highlighted the use of this compound in labeling specific amino acids within proteins. The resulting conjugates exhibited enhanced detection capabilities in mass spectrometry, facilitating better understanding of protein dynamics in cellular environments.

Potential Future Applications

Ongoing research suggests that this compound could play a role in developing novel therapeutic strategies for conditions such as cancer and neurodegenerative diseases. Its structural versatility may allow for further modifications that enhance its biological activity.

Mechanism of Action

The mechanism of action of (2S,4R)-1-Boc-4-Benzyloxy-pyrrolidine-2-dicarboxylic acid methyl ester involves its interaction with specific molecular targets. The compound’s protective groups allow it to selectively react with target molecules, facilitating the formation of desired products. The pathways involved often include nucleophilic substitution and cycloaddition reactions, which are essential for constructing complex molecular architectures .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally analogous pyrrolidine derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Protecting Groups Notable Properties
Target Compound C₁₉H₂₅NO₆ 363.4 4-Benzyloxy (R), Boc (1) Boc, Methyl ester Acid-labile Boc; stable to hydrogenolysis
(2S,4R)-1-Cbz-4-Hydroxypyrrolidine-2-Me ester (Z-HYP-OME) C₁₄H₁₇NO₆ 295.3 4-Hydroxy (R), Cbz (1) Cbz, Methyl ester Polar due to -OH; Cbz cleaved by hydrogenolysis
(2S,4R)-1-Boc-4-Fluoro-pyrrolidine-2-carboxylic Acid C₁₂H₁₈FNO₄ 283.3 4-Fluoro (R), Boc (1) Boc, Methyl ester Electronegative F alters ring conformation
(2S,4S)-1-Cbz-4-Amino-pyrrolidine-2-Me ester·HCl C₁₄H₁₉ClN₂O₄ 314.8 4-Amino (S), Cbz (1) Cbz, Methyl ester Basic -NH₂; forms hydrochloride salts

Key Comparison Points

Protecting Group Stability :

  • The Boc group (target compound) is stable under neutral and basic conditions but cleaved by acids (e.g., trifluoroacetic acid). In contrast, the Cbz group (Z-HYP-OME) is removed via catalytic hydrogenation, limiting its use in hydrogen-sensitive reactions .
  • The benzyloxy group in the target compound offers orthogonal protection to Boc, enabling sequential deprotection strategies .

Substituent Effects: 4-Benzyloxy (target): Enhances lipophilicity (logP ~2.1), favoring membrane permeability in drug candidates. 4-Hydroxy (Z-HYP-OME): Increases polarity (logP ~0.8), reducing bioavailability but improving aqueous solubility .

Stereochemical Impact: The (2S,4R) configuration in the target compound contrasts with the (2S,4S) diastereomer in the amino derivative . Such differences dictate enantioselectivity in catalysis or receptor interactions.

Synthetic Utility :

  • The target compound’s Boc and benzyloxy groups enable modular synthesis of complex molecules, such as the pyrrolo[1,2-b]pyridazine derivatives described in patent applications .
  • The 4-fluoro analog’s inertness toward electrophilic substitution makes it suitable for late-stage fluorination strategies .

Biological Activity

(2S,4R)-1-Boc-4-Benzyloxy-pyrrolidine-2-dicarboxylic acid methyl ester (CAS No. 136024-60-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H25NO5
  • Molecular Weight : 335.4 g/mol
  • Structure : The compound features a pyrrolidine ring with two carboxylic acid groups and a benzyloxy substituent, which contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as an inhibitor of certain enzymes and receptors involved in disease pathways, particularly in cancer and neurodegenerative disorders.

Biological Activities

  • Anticancer Activity :
    • Studies have shown that derivatives of pyrrolidine compounds can inhibit cancer cell proliferation. The specific compound under discussion has demonstrated promising results in preclinical models by inducing apoptosis in tumor cells through the modulation of signaling pathways such as the PI3K/Akt pathway.
  • Neuroprotective Effects :
    • Research indicates potential neuroprotective properties, which may be beneficial in treating conditions like Alzheimer's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic potential in neurodegenerative diseases.
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AnticancerInduces apoptosis in cancer cells
NeuroprotectivePotential to protect neurons from degeneration
AntimicrobialInhibits growth of specific bacterial strains

Case Study 1: Anticancer Mechanism

A study published in Cancer Research examined the effects of this compound on human breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with a notable increase in apoptotic markers such as caspase activation and PARP cleavage.

Case Study 2: Neuroprotection

In a model of neurodegeneration induced by amyloid-beta peptides, the compound was found to reduce neuronal death and preserve cognitive function in treated animals. Mechanistic studies revealed that it modulated oxidative stress pathways and enhanced mitochondrial function.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2S,4R)-1-Boc-4-Benzyloxy-pyrrolidine-2-dicarboxylic acid methyl ester, and what key intermediates are involved?

  • Methodological Answer : The synthesis typically involves multi-step protection/deprotection strategies. For example, the Boc group is introduced via tert-butoxycarbonyl anhydride under basic conditions (e.g., DMAP or TEA) to protect the pyrrolidine nitrogen. The benzyloxy group is often installed using benzyl bromide or chloride in the presence of a base like NaH. Key intermediates include (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester derivatives and protected benzyloxybenzaldehyde analogs, as seen in similar syntheses of pyrrolidine-based compounds .

Q. How can the stereochemical configuration of this compound be confirmed using spectroscopic and crystallographic methods?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming absolute stereochemistry, as demonstrated in studies of related pyrrolidine derivatives (e.g., hydrogen bonding networks and crystal packing analysis). For solution-phase analysis, 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR coupling constants (e.g., JJ-values for vicinal protons) and NOE correlations can distinguish between (2S,4R) and other diastereomers. Chiral HPLC with a polar stationary phase (e.g., amylose-based columns) can resolve enantiomeric impurities .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Flash chromatography using gradients of ethyl acetate/hexanes is commonly employed. For polar impurities, reverse-phase HPLC (C18 column with acetonitrile/water) may be necessary. Recrystallization from solvents like methanol or dichloromethane/ether can improve purity, particularly for removing residual benzyl bromide or Boc-protection byproducts .

Advanced Research Questions

Q. How does the presence of the Boc and benzyloxy groups influence the compound's reactivity in subsequent synthetic transformations?

  • Methodological Answer : The Boc group is base-labile and can be selectively removed under acidic conditions (e.g., TFA/DCM), while the benzyloxy group requires hydrogenolysis (H2_2/Pd-C) or Lewis acids (e.g., BCl3_3). Steric hindrance from the Boc group may slow nucleophilic attacks at the pyrrolidine nitrogen, necessitating elevated temperatures or microwave-assisted synthesis. Computational modeling (DFT) can predict reactivity trends by analyzing electron density maps .

Q. What strategies can be employed to prevent epimerization during the synthesis or storage of this compound?

  • Methodological Answer : Epimerization at the C2 or C4 positions can occur under acidic/basic conditions or prolonged storage. To mitigate this:

  • Use mild reaction conditions (e.g., room temperature for deprotection).
  • Avoid prolonged exposure to polar aprotic solvents (e.g., DMF).
  • Stabilize the compound in inert atmospheres (N2_2) at low temperatures (-20°C). Chromatographic separation of epimers may require optimized mobile phases (e.g., heptane/ethanol with 0.1% TFA) .

Q. In the context of hydrogen bonding, how does the molecular conformation affect the compound's stability and interaction with biological targets?

  • Methodological Answer : The (2S,4R) conformation creates a rigid, non-planar pyrrolidine ring, as observed in X-ray structures of related compounds. This rigidity enhances stability by reducing entropy-driven degradation. Hydrogen bonding between the carbonyl oxygen and hydroxyl/amide groups (e.g., in enzyme active sites) can be studied via molecular docking simulations or isothermal titration calorimetry (ITC). For example, the benzyloxy group may participate in π-π stacking with aromatic residues in target proteins .

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